molecular formula C17H14N6S B2879630 3-[({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine CAS No. 924806-10-0

3-[({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine

Cat. No.: B2879630
CAS No.: 924806-10-0
M. Wt: 334.4
InChI Key: BVZRXCDMZVSETO-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core with a benzyl group at position 3 and a pyridine-linked sulfanyl methyl substituent at position 5. Its structure combines a heterocyclic scaffold with functional groups that enhance binding to biological targets, particularly enzymes or receptors involved in oxidative stress and cancer pathways. The sulfanyl methyl group improves solubility and modulates electronic properties, while the pyridine moiety may contribute to π-π stacking interactions in enzymatic pockets .

Properties

IUPAC Name

3-benzyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6S/c1-2-5-13(6-3-1)10-23-16-15(21-22-23)17(20-12-19-16)24-11-14-7-4-8-18-9-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZRXCDMZVSETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CN=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the attachment of the benzyl and pyridinylmethylsulfanyl groups .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-[({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name / ID Core Structure Modifications Key Substituents Biological Target / Activity Reference
Target Compound 3H-[1,2,3]triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(sulfanylmethylpyridine) Potential NADPH oxidase inhibition, anticancer
VAS2870 3H-[1,2,3]triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(benzoxazol-2-yl sulfide) NADPH oxidase inhibitor (ROS suppression)
BG15036 (896678-45-8) 3H-[1,2,3]triazolo[4,5-d]pyrimidine 3-(4-Chlorophenyl)methyl, 7-(pyridinylsulfanylmethyl) Unspecified enzyme modulation
Vicasinabin (1433361-02-4) 3H-[1,2,3]triazolo[4,5-d]pyrimidine 3-[(1-Methyltetrazol-5-yl)methyl], 7-(pyrrolidin-3-ol) Dual EZH2/HDAC inhibitor (epigenetic regulation)
Compound 22 (from ) 3H-[1,2,3]triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(4-aminophenylthio) Intermediate for acrylamide derivatives (e.g., 7d)
Compound 2 (from ) 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-(4-Methoxybenzyl), 5-thioxo Anticancer (MCF-7, A-549 cells)

Physicochemical Properties

  • Solubility : The sulfanyl methyl group in the target compound and BG15036 improves hydrophilicity compared to VAS2870’s benzoxazole .
  • Stability : Triazolopyrimidines with electron-withdrawing groups (e.g., 4-chlorophenyl in BG15036) exhibit greater metabolic stability than benzyl derivatives .

Biological Activity

3-[({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, synthesis methods, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₁H₉N₅S
  • Molecular Weight : 227.22 g/mol
  • CAS Number : 21324-31-2

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the triazole and pyridine moieties. Recent studies have highlighted various synthetic pathways that enhance yield and purity while minimizing by-products.

Anti-inflammatory Activity

Recent research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

In vivo studies using carrageenan-induced paw edema models indicated that these compounds can significantly reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-donating groups on the pyrimidine ring enhances anti-inflammatory activity. The introduction of a sulfanyl group at the appropriate position appears to increase potency against COX enzymes.

Case Studies

  • In vitro Studies : A study assessed the COX inhibitory effects of various triazolo-pyrimidine derivatives, including the target compound. The results indicated a strong correlation between structural modifications and biological activity.
  • In vivo Models : Animal models tested the efficacy of the compound in reducing inflammation and pain through established protocols like formalin-induced paw edema.

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